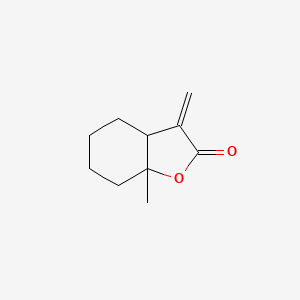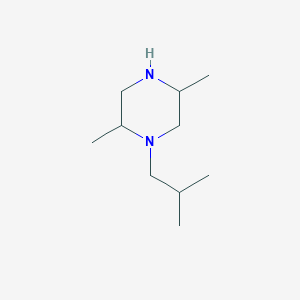
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride is a chemical compound that features a combination of isoquinoline and chlorobenzoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride typically involves the reaction of isoquinoline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
For industrial production, the synthesis process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline compounds.
Aplicaciones Científicas De Investigación
2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 2-((4-Chlorobenzoyl)amino)-isoquinolinium chloride.
Isoquinoline: The core structure of the compound, known for its diverse chemical reactivity.
Quinoline derivatives: Structurally related compounds with similar biological activities.
Uniqueness
This compound is unique due to its combined structural features of isoquinoline and chlorobenzoyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76326-96-0 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
4-chloro-N-isoquinolin-2-ium-2-ylbenzamide;chloride |
InChI |
InChI=1S/C16H11ClN2O.ClH/c17-15-7-5-13(6-8-15)16(20)18-19-10-9-12-3-1-2-4-14(12)11-19;/h1-11H;1H |
Clave InChI |
ZHXAQWHTTNNMSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=[N+](C=CC2=C1)NC(=O)C3=CC=C(C=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)





![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
